molecular formula C12H17NO3S B3274316 (1-methylpyrrolidin-3-yl) 4-methylbenzenesulfonate CAS No. 60499-30-1

(1-methylpyrrolidin-3-yl) 4-methylbenzenesulfonate

Cat. No.: B3274316
CAS No.: 60499-30-1
M. Wt: 255.34 g/mol
InChI Key: AVLKYCMLUHXGOX-UHFFFAOYSA-N
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Description

(1-Methylpyrrolidin-3-yl) 4-methylbenzenesulfonate is a sulfonate ester derivative featuring a pyrrolidine ring substituted with a methyl group at the 1-position and a 4-methylbenzenesulfonate (tosylate) group at the 3-position. This compound is structurally characterized by its five-membered pyrrolidine ring, which confers conformational rigidity compared to larger heterocycles like piperidine. The tosylate group enhances solubility and stability, making it a common functional group in pharmaceutical intermediates and prodrugs .

Properties

IUPAC Name

(1-methylpyrrolidin-3-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-10-3-5-12(6-4-10)17(14,15)16-11-7-8-13(2)9-11/h3-6,11H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLKYCMLUHXGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key comparisons between (1-methylpyrrolidin-3-yl) 4-methylbenzenesulfonate and related compounds:

Compound Name Core Structure Substituent(s) Molecular Weight log P (Calculated) Key Applications
This compound Pyrrolidine Tosylate at C3 ~299.4* Not reported Pharmaceutical intermediates
(S)-1-Methylpyrrolidin-3-yl 4-iodobenzoate Pyrrolidine Iodobenzoate at C3 361.2 ~2.1† Cholinesterase imaging agents
1-Methylpiperidin-4-yl 4-iodobenzoate Piperidine Iodobenzoate at C4 375.2 ~2.1† Cholinesterase ligands
2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 4-methylbenzenesulfonate Imidazole-ethyl linker Tosylate at ethyl terminus ~443.5‡ Not reported Antimicrobial agents

*Calculated based on formula C₁₂H₁₇NO₃S. †Data from iodobenzoate analogs in . ‡Derived from –5.

Key Comparative Insights

Heterocyclic Ring Effects
  • Pyrrolidine vs. Piperidine-based iodobenzoates (e.g., 1-methylpiperidin-4-yl 4-iodobenzoate) exhibit higher molecular weights and slightly improved blood-brain barrier (BBB) penetration due to optimal log P values (~2.1) .
  • Stereochemical Considerations : The (S)- and (R)-isomers of 1-methylpyrrolidin-3-yl 4-iodobenzoate () demonstrate that stereochemistry significantly impacts binding affinity to cholinesterases. The target compound’s stereochemical configuration (if chiral) could similarly influence its pharmacological profile.
Substituent Effects
  • Tosylate vs. Iodobenzoate: Replacing the iodobenzoate group (as in ) with a tosylate increases polarity due to the sulfonate group’s strong electron-withdrawing nature.
  • Methyl vs. Iodo Substitutents : The methyl group on the benzene ring (tosylate) is less sterically demanding and electronically distinct compared to iodine in iodobenzoates. Iodine’s larger atomic radius and polarizability may enhance binding to hydrophobic enzyme pockets, as seen in cholinesterase ligands .

Research Findings and Implications

Pharmacological Potential

  • Cholinesterase Targeting : While the target compound’s direct activity is unreported, its pyrrolidine-tosylate scaffold resembles cholinesterase ligands like the iodobenzoates in . The latter show log P values compatible with BBB penetration, suggesting that modifying the tosylate group (e.g., introducing halogens) could enhance neurological applicability.
  • Antimicrobial Activity : Tosylate-linked imidazole derivatives (–6) exhibit antimicrobial properties, implying that the target compound’s tosylate group could serve as a leaving group in prodrugs targeting microbial enzymes .

Physicochemical Properties

  • Solubility and Stability : The tosylate group’s sulfonate moiety enhances solubility in polar solvents compared to iodobenzoates, which may improve formulation stability. However, this could also reduce membrane permeability.

Biological Activity

(1-Methylpyrrolidin-3-yl) 4-methylbenzenesulfonate, a compound characterized by its unique structure combining a pyrrolidine ring and a sulfonate group, has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C11H15NO3S
  • Molecular Weight : Approximately 241.31 g/mol
  • Structure : The compound features a pyrrolidine ring attached to a 4-methylbenzenesulfonate moiety, which enhances its reactivity and biological interactions.

The biological activity of this compound is largely attributed to the sulfonate group, which facilitates nucleophilic substitution reactions. This property allows the compound to interact with various biological targets, influencing enzymatic pathways and cellular processes.

Biological Activities

Research indicates that compounds containing pyrrolidine and sulfonate functionalities exhibit several biological activities, including:

  • Antitumor Activity : Studies have shown that related compounds can inhibit the growth of cancer cell lines. For instance, derivatives of pyrrolidine have demonstrated cytotoxic effects against MDA-MB-453 cells, a model for luminal androgen receptor-positive breast cancer .
  • Neuropharmacological Effects : The compound's structural features suggest potential interactions with nicotinic acetylcholine receptors (nAChRs), which are involved in various central nervous system disorders. This interaction may lead to the development of novel antidepressants targeting these receptors .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and differences among compounds related to this compound:

Compound NameMolecular FormulaUnique Features
(S)-1-Methylpyrrolidin-3-yl 4-methylbenzenesulfonateC11H15NO3SEnantiomeric form with potential different activity
1-Methylazetidin-3-yl 4-methylbenzenesulfonateC11H15NO3SContains an azetidine ring instead of pyrrolidine
Toluene-4-sulfonic acid (S)-1-methyl-pyrrolidin-3-yl esterC12H17NO3SSimilar sulfonic acid group but different alkyl substituents

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Antitumor Studies : A study evaluated the cytotoxicity of various pyrrolidine derivatives against breast cancer cell lines, revealing that specific modifications in the structure significantly enhanced potency .
  • Neuropharmacological Research : Investigations into the effects of pyrrolidine derivatives on nAChRs have shown promising results in preclinical models for depression treatment, indicating their potential as adjunct therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-methylpyrrolidin-3-yl) 4-methylbenzenesulfonate
Reactant of Route 2
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(1-methylpyrrolidin-3-yl) 4-methylbenzenesulfonate

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